Biochemical Selectivity: EB-42486 Exhibits >300-Fold Preference for G2019S-LRRK2 Over Wild-Type in FRET Assays
In a direct head-to-head comparison using the same FRET-based biochemical assay format, EB-42486 (compound 31) demonstrates a >300-fold selectivity for G2019S-LRRK2 over wild-type LRRK2, whereas non-selective inhibitors like DNL201 show less than 2-fold discrimination between WT and mutant forms . Specifically, EB-42486 inhibits pS935-LRRK2 G2019S with an IC50 of 3.1 nM and WT with an IC50 of ~1,060 nM [1].
| Evidence Dimension | Biochemical potency and selectivity (FRET pS935-LRRK2 assay) |
|---|---|
| Target Compound Data | G2019S IC50 = 3.1 nM; WT IC50 = 1,060 nM; Selectivity ratio = >300-fold |
| Comparator Or Baseline | DNL201: G2019S IC50 ~3 nM; WT IC50 ~3 nM (selectivity ratio ~1) |
| Quantified Difference | EB-42486 maintains WT inhibition >1 µM while DNL201 inhibits WT at 3 nM |
| Conditions | FRET-based pS935-LRRK2 biochemical assay |
Why This Matters
This demonstrates that EB-42486 is uniquely suited for experiments requiring selective inhibition of the pathogenic G2019S variant while preserving wild-type LRRK2 function, unlike pan-LRRK2 inhibitors.
- [1] IUPHAR/BPS Guide to Pharmacology. EB-42486 Ligand Activity Charts. GtoPdb Ligand ID: 11566. Accessed 2026. View Source
